Zafuleptine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
59210-05-8 |
|---|---|
Molecular Formula |
C17H26FNO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)methylamino]-8-methylnonanoic acid |
InChI |
InChI=1S/C17H26FNO2/c1-13(2)16(6-4-3-5-7-17(20)21)19-12-14-8-10-15(18)11-9-14/h8-11,13,16,19H,3-7,12H2,1-2H3,(H,20,21) |
InChI Key |
YZYKBQUWMPUVEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCCCCC(=O)O)NCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Advanced Methodologies and Models in Zafuleptine Research
Preclinical and Clinical Studies
There is no available information on any preclinical or clinical trials conducted for Zafuleptine. As the drug was never marketed, it is likely that it did not proceed past the initial stages of development, or the results of any studies were not published.
Therapeutic Applications
While developed as an antidepressant, the full spectrum of this compound's potential therapeutic applications remains unexplored.
Interactions with Other Compounds
Information regarding the interaction of this compound with other drugs or compounds is not available.
Given the limited data on this compound, advanced computational methodologies offer a promising avenue to explore its properties and potential.
Graph Neural Networks (GNNs) are a class of machine learning models well-suited for analyzing molecules, which can be represented as graphs of atoms (nodes) and bonds (edges). In the context of an under-researched compound like this compound, GNNs could be instrumental in several ways:
Property Prediction: By training a GNN on large datasets of known molecules and their properties, it would be possible to predict various characteristics of this compound, such as its solubility, potential targets, and even its likely pharmacokinetic profile. This in silico screening can provide valuable initial data without the need for wet lab experiments.
Mechanism of Action Elucidation: GNNs can be used to predict the binding affinity of a molecule to various protein targets. By screening this compound against a wide array of neuronal receptors and transporters, a GNN could help to generate hypotheses about its primary mechanism of action.
Virtual Screening for Analogues: GNNs can be employed to search for structurally similar molecules with potentially improved properties. This could aid in the design of new compounds based on the this compound scaffold.
The table below illustrates a hypothetical application of GNNs in predicting key properties of this compound.
| Predicted Property | Hypothetical GNN-Based Finding | Implication for Research |
|---|---|---|
| Primary Target Affinity | High predicted affinity for the serotonin (B10506) transporter (SERT) | Suggests a potential mechanism of action as a selective serotonin reuptake inhibitor (SSRI). |
| Blood-Brain Barrier Permeability | Predicted to readily cross the blood-brain barrier. | Indicates potential for central nervous system activity. |
| Metabolic Stability | Predicted to undergo significant first-pass metabolism. | Suggests potential challenges with bioavailability that may have hindered its development. |
The integration of GNNs offers a powerful, data-driven approach to resurrecting and re-evaluating undeveloped drug candidates like this compound, potentially uncovering new therapeutic opportunities from historical pharmaceutical research.
Future Directions and Unexplored Avenues in Zafuleptine Research
Development of Next-Generation Zafuleptine Analogs with Refined Pharmacological Profiles
The development of next-generation this compound analogs aims to enhance its therapeutic efficacy, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to this compound's chemical structure influence its biological activity. Research in this area can focus on several key aspects:
Modulating Receptor Binding Affinity: Given its TRH-like mechanism, analogs could be designed to optimize binding to TRH receptors or related G-protein coupled receptors (GPCRs). Studies on similar compounds have shown that alterations in specific functional groups can significantly impact receptor affinity and downstream signaling nih.govmdpi.com.
Improving Pharmacokinetic Properties: this compound's lipophilicity, attributed to its phenyl ring and fluorine group, facilitates blood-brain barrier (BBB) penetration researchgate.netbiorxiv.org. Future analogs could explore modifications to further optimize absorption, distribution, metabolism, and excretion (ADME) profiles. This might involve fine-tuning lipophilicity or exploring prodrug strategies to enhance bioavailability and target engagement.
Table 1: Potential Structural Modifications for this compound Analogs
| Structural Component | Potential Modification Strategy | Rationale | Expected Outcome |
| Phenyl Ring | Substitution (e.g., halogens, alkyls) | Modulate lipophilicity, electronic properties, and π-π interactions with targets | Improved binding affinity, BBB penetration |
| Fluorine Atom | Replacement or addition | Fine-tune electronic properties, metabolic stability | Enhanced potency, reduced metabolism |
| Nonanoic Acid Chain | Altering length, branching | Optimize lipophilicity, steric fit within binding pockets | Improved pharmacokinetics, target selectivity |
| Amino Linkage | Modification (e.g., amide, ether) | Alter conformational flexibility, hydrogen bonding potential | Enhanced target interaction, altered ADME |
Identification of Novel Therapeutic Indications Based on Mechanistic Insights
Understanding this compound's mechanism of action (MOA) is critical for identifying new therapeutic opportunities. Its similarity to TRH suggests potential applications in neurological and psychiatric disorders. Emerging research also hints at connections to other pathways, such as metabotropic glutamate (B1630785) receptors (mGluR5), which are implicated in anxiety and alcoholism arxiv.org.
TRH-Related Pathways: Further investigation into this compound's interaction with TRH receptors and downstream signaling cascades could reveal its efficacy in conditions modulated by the TRH system, beyond its initial antidepressant development. This might include mood disorders, stress-related conditions, or neurodegenerative diseases where TRH signaling plays a role.
mGluR5 Modulation: The mention of this compound-type analogs in the context of mGluR5 suggests a potential avenue for treating addiction or anxiety disorders. Exploring this interaction could lead to novel therapeutic strategies for substance use disorders or other conditions associated with mGluR5 dysregulation arxiv.org.
Broader CNS Applications: Given its lipophilicity and BBB penetration researchgate.netbiorxiv.org, this compound and its analogs could be explored for other central nervous system (CNS) disorders. Identifying specific molecular targets or pathways modulated by this compound could unlock its potential in areas such as pain management, neuroinflammation, or cognitive enhancement.
Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation
The application of multi-omics approaches, including transcriptomics, proteomics, and metabolomics, offers a powerful means to unravel the complex molecular mechanisms underlying this compound's actions. By analyzing changes across different biological layers, researchers can gain a holistic understanding of its cellular and systemic effects.
Transcriptomic Profiling: RNA sequencing (RNA-Seq) can reveal global changes in gene expression patterns in response to this compound treatment. This can identify key genes and pathways activated or repressed by the compound, providing insights into its MOA and potential off-target effects nih.govnih.gov.
Proteomic Analysis: Mass spectrometry-based proteomics can identify and quantify protein expression levels, revealing how this compound impacts cellular proteomes. This can highlight specific protein targets, signaling pathways, and cellular processes affected by the compound, offering a deeper understanding of its therapeutic effects and potential liabilities nih.govnih.govnih.gov.
Systems Biology Integration: Combining data from transcriptomics, proteomics, and potentially metabolomics can build comprehensive models of this compound's biological impact. This systems biology approach can identify key regulatory nodes, predict synergistic effects with other drugs, and uncover novel therapeutic targets or biomarkers for patient stratification nih.gov.
Methodological Advancements in High-Throughput Screening and Computational Design
Leveraging cutting-edge methodologies in drug discovery can accelerate the identification and optimization of this compound analogs.
High-Throughput Screening (HTS): Phenotypic HTS campaigns can be employed to screen large compound libraries for this compound-like activity or to identify novel analogs with improved properties. Integration with machine learning models can enhance the efficiency and hit rate of these screens biorxiv.orgbiorxiv.org.
Computational Drug Design (CADD): Advanced computational techniques, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, can predict binding affinities, optimize molecular structures, and guide the design of novel this compound analogs drugdiscoverynews.comnih.govfrontiersin.orgmpg.deamazon.com. AI-driven approaches, such as generative models and reinforcement learning, are increasingly being used to explore vast chemical spaces and design molecules with desired properties arxiv.orgdrugdiscoverynews.comaaai.orgutexas.eduarxiv.org.
Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to specific sites on a target protein and then linking or growing these fragments to create potent lead compounds. Applied to this compound's known targets or potential new targets, this could lead to novel chemical scaffolds.
Q & A
Q. What are the primary pharmacological targets of Zafuleptine, and how have these been validated experimentally?
this compound’s mechanism of action is typically investigated using in vitro receptor-binding assays (e.g., radioligand displacement studies) and in vivo behavioral models (e.g., forced swim tests for antidepressant activity). Validation requires cross-referencing dose-response data with pharmacokinetic profiles to confirm target engagement . For example, studies should report IC₅₀ values for receptor affinity and correlate these with effective doses in animal models.
Q. What experimental designs are recommended for assessing this compound’s efficacy in preclinical neuropsychiatric models?
Use randomized, blinded trials with positive (e.g., fluoxetine) and negative controls. Include dose-ranging studies to establish therapeutic windows and monitor off-target effects via histopathology or biomarker panels (e.g., serum cortisol for stress response). Power analyses should justify sample sizes to ensure statistical validity .
Q. How should researchers address variability in this compound’s bioavailability across animal models?
Standardize administration routes (oral vs. intraperitoneal) and use pharmacokinetic profiling (e.g., LC-MS/MS for plasma concentration curves). Report bioavailability relative to vehicle controls and account for interspecies metabolic differences using allometric scaling .
Advanced Research Questions
Q. How can contradictory findings in this compound’s neuroprotective effects across studies be resolved methodologically?
Contradictions often arise from divergent experimental conditions (e.g., oxidative stress models vs. ischemic injury). Conduct a systematic review with meta-analysis to identify moderators (e.g., dosing schedules, model specificity). Validate hypotheses using in vitro assays (e.g., mitochondrial respiration assays) and ex vivo tissue analyses .
Q. What advanced techniques are suitable for elucidating this compound’s off-target effects in complex biological systems?
Employ high-throughput screening (HTS) with kinase panels or proteomic profiling (e.g., mass spectrometry). Combine with CRISPR-Cas9 gene editing to validate candidate pathways in knockout models. Data should be analyzed using pathway enrichment tools (e.g., STRING, KEGG) to map interaction networks .
Q. How can researchers optimize this compound’s formulation to enhance blood-brain barrier (BBB) penetration in translational studies?
Use in silico modeling (e.g., molecular dynamics for partition coefficient prediction) paired with in vitro BBB models (e.g., hCMEC/D3 cell monolayers). Validate with positron emission tomography (PET) imaging in non-human primates to quantify brain uptake .
Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound’s efficacy data?
Apply mixed-effects models to account for inter-individual variability. Use Bayesian hierarchical modeling for small-sample studies or bootstrapping to assess confidence intervals. Visualize data with sigmoidal curves (e.g., Hill equation fits) and report EC₅₀/ED₅₀ values with 95% CI .
Methodological Frameworks for Rigor
- For experimental design : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address gaps in neuropharmacology .
- For data contradictions : Follow PICOT (Population, Intervention, Comparison, Outcome, Time) to structure replication studies and isolate confounding variables .
- For translational relevance : Integrate aggregated search strategies (e.g., combining preclinical data with clinical trial registries) to identify understudied applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
